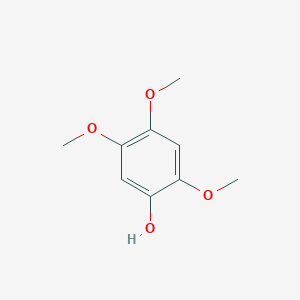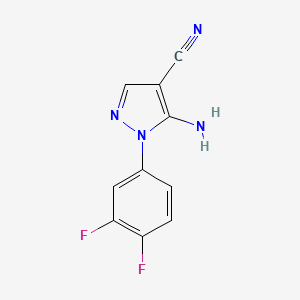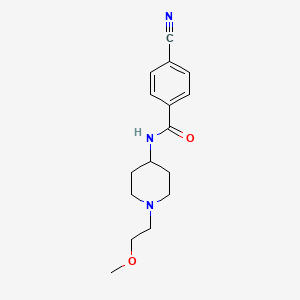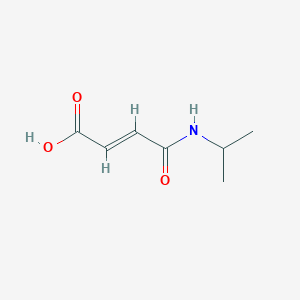![molecular formula C14H10Cl2N2O4 B2369385 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate CAS No. 1444154-16-8](/img/structure/B2369385.png)
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate, also known as MCP or CP-690550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a crucial role in cytokine signaling pathways. MCP has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
作用机制
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate selectively inhibits JAK3 by binding to its ATP-binding site, thereby preventing the phosphorylation of its downstream targets, such as signal transducer and activator of transcription (STAT) proteins. This leads to the suppression of cytokine signaling pathways, which are involved in the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has been shown to have potent anti-inflammatory and immunosuppressive effects in various in vitro and in vivo models of autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-7, IL-9, and IL-15, and to inhibit the activation and proliferation of immune cells, such as T cells, B cells, and natural killer (NK) cells.
实验室实验的优点和局限性
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has several advantages as a research tool for studying cytokine signaling pathways and autoimmune diseases. It is highly selective for JAK3 and does not inhibit other JAK family members, such as JAK1, JAK2, and TYK2, which are involved in other signaling pathways. This allows for the specific targeting of JAK3 and the suppression of cytokine signaling pathways that are involved in autoimmune diseases. However, 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has some limitations as a research tool, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate and other JAK inhibitors. One potential direction is the development of more selective JAK3 inhibitors that have improved pharmacokinetic properties and lower toxicity. Another direction is the investigation of the role of JAK3 in other diseases, such as cancer and infectious diseases. Finally, the development of combination therapies that target multiple cytokine signaling pathways may provide a more effective treatment option for autoimmune diseases.
合成方法
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate can be synthesized through a multi-step process involving the reaction of 3,6-dichloropyridine-2-carboxylic acid with 4-aminophenol in the presence of thionyl chloride to form 4-amino-3,6-dichloropyridine-2-carboxylic acid. This intermediate is then reacted with methyl chloroformate and triethylamine to form 4-(methoxycarbonyl)amino-3,6-dichloropyridine-2-carboxylic acid, which is subsequently converted to 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate by reacting with 4-aminophenylboronic acid in the presence of palladium catalysts.
科学研究应用
4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The selective inhibition of JAK3 by 4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), and interleukin-15 (IL-15), which are involved in the pathogenesis of autoimmune diseases.
属性
IUPAC Name |
[4-(methoxycarbonylamino)phenyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-21-14(20)17-8-2-4-9(5-3-8)22-13(19)12-10(15)6-7-11(16)18-12/h2-7H,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVRUHVDEXEOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2369303.png)

![N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2369309.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate](/img/structure/B2369314.png)

![N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B2369316.png)

![N-(cyanomethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2369318.png)
![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369320.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2369321.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2369323.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2369325.png)